5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one 5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 1227692-56-9
VCID: VC0046326
InChI: InChI=1S/C10H8Cl2N2OS/c11-6-1-7(12)3-9(2-6)16-5-8-4-10(15)14-13-8/h1-4H,5H2,(H2,13,14,15)
SMILES: C1=C(C=C(C=C1Cl)Cl)SCC2=CC(=O)NN2
Molecular Formula: C10H8Cl2N2OS
Molecular Weight: 275.147

5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one

CAS No.: 1227692-56-9

Cat. No.: VC0046326

Molecular Formula: C10H8Cl2N2OS

Molecular Weight: 275.147

* For research use only. Not for human or veterinary use.

5-(((3,5-Dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one - 1227692-56-9

Specification

CAS No. 1227692-56-9
Molecular Formula C10H8Cl2N2OS
Molecular Weight 275.147
IUPAC Name 5-[(3,5-dichlorophenyl)sulfanylmethyl]-1,2-dihydropyrazol-3-one
Standard InChI InChI=1S/C10H8Cl2N2OS/c11-6-1-7(12)3-9(2-6)16-5-8-4-10(15)14-13-8/h1-4H,5H2,(H2,13,14,15)
Standard InChI Key XEMDSKBGRCVJRI-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1Cl)Cl)SCC2=CC(=O)NN2

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a pyrazol-3(2H)-one core (a cyclic diketone with two adjacent nitrogen atoms) substituted at the 5-position with a ((3,5-dichlorophenyl)thio)methyl group. This arrangement combines electron-withdrawing chlorine atoms on the aromatic ring with a sulfur-containing side chain, influencing reactivity and potential bioactivity.

PropertyValueSource
CAS Number1227692-56-9
Molecular FormulaC₁₀H₈Cl₂N₂OS
Molecular Weight275.147 g/mol
Key Functional GroupsPyrazolone, thioether, Cl₂

The dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyrazolone core may participate in hydrogen bonding or redox reactions .

Spectral Data (Hypothetical Profile)

While specific spectroscopic data for this compound are unavailable in public literature, analogous pyrazolones exhibit characteristic NMR and IR signatures:

TechniqueExpected SignalsBasis
¹H NMRδ 7.2–7.5 (aromatic H), δ 3.5–4.0 (CH₂S)Pyrazolone/thioether
¹³C NMR~150–160 ppm (C=O), ~120–130 ppm (aromatic C)Pyrazolone
IR~1680 cm⁻¹ (C=O stretch), ~740 cm⁻¹ (C-Cl)Pyrazolone/Cl

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 5-(((3,5-dichlorophenyl)thio)methyl)-1H-pyrazol-3(2H)-one likely involves multi-step organic transformations, though exact methods remain proprietary. Based on pyrazolone chemistry, plausible routes include:

  • Nucleophilic Substitution: Reaction of a pyrazolone precursor with 3,5-dichlorobenzenethiol derivatives.

  • Oxidative Thiolation: Introducing the thioether group via oxidation of sulfide precursors, as seen in related pyrazole syntheses .

Challenges in Scalability

Synthetic hurdles include:

  • Steric Hindrance: Bulky 3,5-dichlorophenyl groups may slow reaction kinetics.

  • Oxidation Sensitivity: Thioether groups are prone to oxidation, requiring inert atmospheres .

PathwayProposed RoleSupport
Antioxidant ActivityNeutralizes ROS in neuronal cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
Metal ChelationBinds redox-active metals (e.g., Fe³⁺)

Comparative Analysis with Analogues

Pyrazole derivatives exhibit diverse bioactivities, offering insights into structure-activity relationships (SAR):

CompoundActivityReference
3,5-Dimethyl-4-thiocyanato-1H-pyrazoleAntimicrobial
Tetrahydropyrazolo[1,2-a]pyrazol-1(5H)-onesAntifungal
4-[2-(1-Adamantyl)-2-oxoethyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-oneUnknown (hypothetical)
ParameterGuidelineSource
ToxicityUnknown; assume irritant properties
StorageCool, dry, inert atmosphere
DisposalIncinerate with hazardous waste protocols

Research Gaps and Future Directions

Unanswered Questions

  • Pharmacokinetics: Oral bioavailability, metabolic stability.

  • Efficacy in Models: Preclinical testing in ALS transgenic mice.

  • Toxicity: Long-term safety profiles.

Promising Avenues

  • Derivative Optimization: Modifying the dichlorophenyl group for improved solubility.

  • Combinatorial Therapies: Pairing with existing ALS drugs (e.g., riluzole).

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